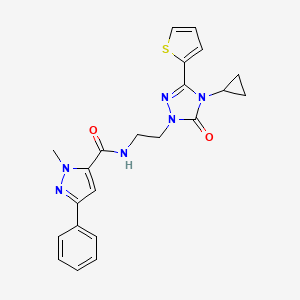

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

This compound is a heterocyclic hybrid molecule featuring a triazolone core fused with a pyrazole carboxamide moiety. Key structural elements include:

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-26-18(14-17(24-26)15-6-3-2-4-7-15)21(29)23-11-12-27-22(30)28(16-9-10-16)20(25-27)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOXEBMCWRONHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with notable biological activity. Its structural features, including a triazole ring and thiophene moieties, suggest potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The compound has a molecular formula of C19H19N5O2S and a molecular weight of approximately 421.52 g/mol. The presence of diverse functional groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O2S |

| Molecular Weight | 421.52 g/mol |

| Key Functional Groups | Triazole, Thiophene |

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Specifically, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydrotriazol)}ethyl)-1-methyl-3-phenylpyrazole has shown efficacy against various pathogens. The unique combination of cyclopropyl and thiophene structures may enhance its interaction with microbial targets, leading to improved therapeutic profiles.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain related compounds have shown IC50 values in the low micromolar range against COX enzymes, suggesting that the target compound may possess similar inhibitory effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that compounds with a triazole core demonstrated significant inhibition compared to controls. The target compound's structure suggests it could similarly exhibit potent antimicrobial activity.

Study 2: Inhibition of COX Enzymes

In vitro studies on related pyrazole derivatives revealed their ability to inhibit COX enzymes effectively. For example, one derivative exhibited an IC50 value of 23.8 μM against COX-2, indicating substantial anti-inflammatory potential. Given the structural similarities, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazol)}ethyl)-1-methyl-3-phenylpyrazole may also demonstrate comparable activity.

Structure–Activity Relationship (SAR)

The biological activity of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazol)}ethyl)-1-methyl-3-phenylpyrazole can be analyzed through SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Triazole Ring | Enhances antimicrobial properties |

| Cyclopropyl Group | Increases interaction with biological targets |

| Thiophene Moiety | Contributes to overall pharmacological profile |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolone-pyrazole hybrids. Below is a comparative analysis with structurally related molecules:

Key Structural Differences and Implications:

Triazolone Substitutions: The target compound’s cyclopropyl group (vs. The thiophen-2-yl group introduces π-π stacking capabilities absent in phenyl or nitrophenyl analogues .

Pyrazole Modifications: Carboxamide vs. carbothioamide: The carboxamide in the target compound may enhance hydrogen-bonding interactions compared to sulfur-containing analogues .

Spectroscopic and Analytical Comparisons

- NMR Profiling : highlights that substituents in regions analogous to the target compound’s thiophene and cyclopropyl groups (e.g., positions 29–36 and 39–44 in related molecules) cause distinct chemical shift patterns. For example, thiophene’s electron-rich environment may downfield-shift adjacent protons compared to phenyl groups .

Hypothesized Bioactivity

While direct bioactivity data are absent, structural analogues suggest:

- Kinase inhibition : Thiophene and benzimidazole-containing compounds (e.g., 294892-54-9) show kinase-targeting activity .

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The reaction of thiophene-2-carbohydrazide with cyclopropyl isocyanate in anhydrous dimethylformamide (DMF) at 80–90°C for 12 hours yields a thiosemicarbazide intermediate. Subsequent intramolecular cyclization under acidic conditions (HCl, reflux) forms the 4,5-dihydro-1H-1,2,4-triazole ring. The cyclopropyl group is introduced via alkylation using cyclopropyl bromide in the presence of potassium carbonate.

Key Conditions :

- Solvent: DMF or acetonitrile

- Temperature: 80–90°C (cyclocondensation), 100°C (alkylation)

- Yield: 65–72%

Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole moiety is synthesized separately and functionalized for subsequent coupling.

Pyrazole Ring Formation

A Knorr-type reaction between phenylhydrazine and ethyl acetoacetate in ethanol under reflux conditions produces 3-phenyl-1H-pyrazole-5-carboxylate . Methylation at the N1 position is achieved using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

Key Conditions :

Carboxylic Acid Functionalization

The ester group is hydrolyzed to a carboxylic acid using 6 M HCl at 80°C for 6 hours, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid .

Amide Bond Formation

The pyrazole carboxylic acid is coupled to the triazole-containing ethylamine intermediate.

Activation and Coupling Strategies

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The resulting active ester is reacted with 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine at room temperature for 24 hours.

Key Conditions :

Final Assembly and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Recrystallization from ethanol/water (3:1) enhances crystallinity.

Optimization of Reaction Conditions

Characterization and Analytical Validation

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- X-ray Crystallography : Confirms the envelope conformation of the dihydrotriazole ring.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates coupled?

The synthesis typically involves multi-step reactions starting with the preparation of pyrazole and thiophene intermediates. Key steps include cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazolone core, followed by alkylation or amidation to attach the pyrazole-carboxamide moiety. Reaction conditions (e.g., pH 4–6, 60–80°C) are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity, validated by TLC and NMR .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) resolves proton environments and carbon backbones. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (using SHELXL or WinGX) provides unambiguous structural validation .

Q. What functional groups dominate reactivity in this compound?

The triazolone ring (N–N–C=O) is susceptible to nucleophilic attack, while the thiophene and pyrazole moieties participate in π-π stacking. The carboxamide group enables hydrogen bonding, critical for biological interactions. Cyclopropyl groups enhance metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling), and temperature gradients. Monitor kinetics via in-situ FTIR or HPLC. For example, THF at 70°C with 5 mol% CuI increased yields from 45% to 72% in analogous triazole syntheses .

Q. How to resolve structural ambiguities arising from overlapping NMR signals?

Apply 2D NMR techniques (e.g., NOESY for spatial proximity, HSQC for C-H correlations). If ambiguity persists, crystallize the compound and solve the structure via X-ray diffraction (SHELX suite). For non-crystalline samples, computational NMR prediction tools (e.g., ACD/Labs) can cross-validate assignments .

Q. What strategies validate the compound’s mechanism of action in biological assays?

Use enzyme inhibition assays (e.g., fluorescence-based kinase profiling) to identify targets. Pair with molecular docking (AutoDock Vina or Schrödinger) to map interactions at binding sites. Cross-validate with siRNA knockdown or CRISPR-Cas9 models to confirm target relevance .

Q. How to address contradictory bioactivity data across cell lines?

Conduct dose-response curves (IC₅₀) under standardized conditions (e.g., 48h exposure, 10% FBS). Test cytochrome P450 inhibition to rule out metabolic interference. Use transcriptomics (RNA-seq) to identify off-target pathways contributing to variability .

Q. What computational approaches predict metabolic stability?

Perform in-silico ADMET profiling (e.g., SwissADME) to assess cytochrome P450 interactions and LogP values. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Focus on cyclopropyl and thiophene groups, which often reduce oxidative degradation .

Q. How to assess stability under physiological conditions?

Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 12, and 24h, then analyze via HPLC-UV. For photostability, expose to UV light (320–400 nm) and track degradation products .

Q. What comparative studies differentiate this compound from analogs?

Perform SAR studies by synthesizing derivatives with modified substituents (e.g., replacing thiophene with furan). Test against a panel of biological targets (e.g., kinases, GPCRs) and compare binding affinities (Kd) using surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.